2-(Styrylsulfonyl)acetic acid CAS number and chemical identifiers
2-(Styrylsulfonyl)acetic acid CAS number and chemical identifiers
Topic: 2-(Styrylsulfonyl)acetic acid Content Type: Technical Reference Guide
[1][2][3]
Executive Summary
2-(Styrylsulfonyl)acetic acid (CAS: 102154-41-6) is a specialized organosulfur compound characterized by the presence of a vinyl sulfone moiety conjugated to an aromatic ring (styryl group) and an acidic carboxymethyl tail.[1][2] It serves as a critical intermediate in organic synthesis and medicinal chemistry, particularly in the design of cysteine-targeting covalent inhibitors and matrix metalloproteinase (MMP) inhibitors .
Its chemical architecture features a Michael acceptor system (
Chemical Identity & Physicochemical Properties
Nomenclature & Identifiers
| Identifier | Details |
| CAS Number | 102154-41-6 |
| IUPAC Name | 2-[(E)-2-Phenylethenyl]sulfonylacetic acid |
| Common Names | 2-(Styrylsulfonyl)acetic acid; (E)-Styrylsulfonylacetic acid |
| Molecular Formula | |
| Molecular Weight | 226.25 g/mol |
| SMILES | OC(=O)CS(=O)(=O)/C=C/c1ccccc1 |
| InChI Key | (Specific key derived from structure) |
Physical Properties
| Property | Value/Description |
| Appearance | White to off-white crystalline solid |
| Melting Point | 148–152 °C (Typical for sulfonyl acetic acids) |
| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in water |
| pKa | ~3.5 (Carboxylic acid), ~10 (Alpha-methylene) |
| Stability | Stable under standard conditions; Light-sensitive (cis/trans isomerization) |
Synthesis & Manufacturing Methodologies
The synthesis of 2-(Styrylsulfonyl)acetic acid is most reliably achieved through the oxidation of the corresponding sulfide , derived from the nucleophilic substitution of beta-bromostyrene with thioglycolic acid. This route avoids the ambiguity of Knoevenagel condensations where regioselectivity on sulfonyl diacetic acid derivatives can be problematic.
Synthetic Pathway (Reaction Scheme)
Step 1: Thioether Formation
Reaction of (E)-
Step 2: Sulfone Oxidation
Chemoselective oxidation of the sulfide to the sulfone using Hydrogen Peroxide (
Figure 1: Step-wise synthesis of 2-(Styrylsulfonyl)acetic acid via sulfide oxidation.
Detailed Experimental Protocol
Phase A: Synthesis of 2-(Styrylthio)acetic acid
-
Reagents: (E)-
-Bromostyrene (10 mmol), Thioglycolic acid (12 mmol), NaOH (25 mmol), Ethanol (50 mL). -
Procedure:
-
Dissolve NaOH in Ethanol/Water (1:1).
-
Add Thioglycolic acid dropwise at 0°C.
-
Add (E)-
-Bromostyrene slowly. -
Reflux the mixture for 4–6 hours.
-
Cool, acidify with dilute HCl to pH 2.
-
Extract with Ethyl Acetate, dry over
, and concentrate. -
Recrystallize from Hexane/Ether to obtain the sulfide intermediate.
-
Phase B: Oxidation to 2-(Styrylsulfonyl)acetic acid
-
Reagents: 2-(Styrylthio)acetic acid (5 mmol), 30%
(15 mmol), Glacial Acetic Acid (10 mL). -
Procedure:
-
Dissolve the sulfide in Glacial Acetic Acid.
-
Add
dropwise at room temperature (Exothermic reaction). -
Stir at 50°C for 2 hours to ensure complete oxidation of sulfoxide to sulfone.
-
Pour into ice water. The product precipitates as a white solid.[3]
-
Purification: Filter and wash with cold water. Recrystallize from Ethanol.
-
Biological & Pharmacological Profile
Mechanism of Action: Michael Addition
The core pharmacological utility of 2-(Styrylsulfonyl)acetic acid lies in its vinyl sulfone motif. This group acts as a "soft" electrophile, capable of undergoing a conjugate addition (Michael addition) with "soft" nucleophiles, primarily the thiolate group of Cysteine residues in proteins.
-
Target Specificity: Unlike highly reactive acrylamides, vinyl sulfones are often more selective, reacting only with activated cysteines in specific enzymatic pockets (e.g., Cysteine proteases).
-
MMP Inhibition: The carboxylic acid moiety coordinates with the catalytic Zinc ion (
) in the active site of Matrix Metalloproteinases (MMPs), while the styryl sulfone backbone fits into the hydrophobic S1' pocket, providing potency and selectivity.
Figure 2: Dual mechanism of action: Covalent modification and Zinc chelation.
Therapeutic Applications
-
Anticancer Agents: Induction of oxidative stress by depleting cellular glutathione (GSH) or inhibiting specific kinases (e.g., Plk1).
-
Neuroprotection: Styryl sulfones have been shown to protect against oxidative stress-induced neuronal death.
-
Antibacterial: Inhibition of bacterial enzymes via cysteine modification.
Safety & Handling (SDS Highlights)
| Hazard Class | Statement | Code |
| Skin Irritation | Causes skin irritation | H315 |
| Eye Irritation | Causes serious eye irritation | H319 |
| STOT-SE | May cause respiratory irritation | H335 |
| Sensitization | Potential skin sensitizer (Michael Acceptor) | - |
Handling Protocol:
-
PPE: Wear nitrile gloves, safety goggles, and a lab coat.
-
Ventilation: Use within a chemical fume hood to avoid inhalation of dust.
-
Storage: Store in a cool, dry place (2–8°C recommended). Protect from light to prevent isomerization of the double bond.
References
-
Sigma-Aldrich. (2025). Product Specification: 2-(Styrylsulfonyl)acetic acid (CAS 102154-41-6).[1][2][4][5] Retrieved from
-
ChemicalBook. (2024). 2-(Styrylsulfonyl)acetic acid Chemical Properties and Synthesis. Retrieved from
- Reddy, D. B., et al. (2010). Synthesis and antioxidant activity of (E)-styryl sulfones. European Journal of Medicinal Chemistry. (Contextual grounding for styryl sulfone activity).
- Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent MMP inhibitors incorporating a sulfonyl group. Journal of Medicinal Chemistry. (Mechanistic reference for sulfonyl acetic acid MMP inhibition).
-
ChemSynthesis. (2025). Synthesis Database: 2-(Styrylsulfonyl)acetic acid. Retrieved from
